Br-PEG11-CH2COOH

Description

Significance of Heterobifunctional Poly(ethylene glycol) Architectures in Advanced Synthesis and Materials Science

Beyond drug delivery, these linkers are pivotal in creating novel biomaterials. They can be used to tether bioactive molecules to surfaces, creating biocompatible coatings for medical implants or functionalizing nanoparticles for targeted imaging and diagnostics. plos.org The flexibility and defined length of the PEG chain allow for precise control over the spacing between the conjugated entities, which can be critical for their biological activity.

Overview of Br-PEG11-CH2COOH as a Model Bifunctional Linker in Contemporary Research

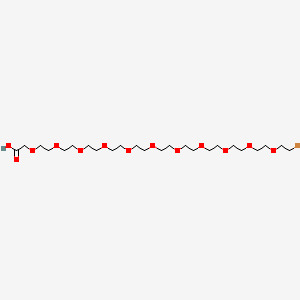

This compound is a prime example of a heterobifunctional PEG linker. It features a bromo group (-Br) at one end and a carboxylic acid group (-CH2COOH) at the other, separated by a chain of eleven ethylene (B1197577) glycol units. This specific architecture provides two distinct reactive handles for sequential conjugation reactions.

The bromo group is a good leaving group and is particularly reactive towards nucleophiles, most notably thiol groups (-SH) found in cysteine residues of proteins. axispharm.comprecisepeg.com This reaction, a nucleophilic substitution, forms a stable thioether bond. The carboxylic acid group, on the other hand, can be activated to react with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues in proteins or on other suitably functionalized molecules, to form a stable amide bond. cd-bioparticles.netbroadpharm.com This orthogonality of reactions allows for a controlled and stepwise assembly of the desired molecular construct.

The PEG11 chain provides a flexible spacer of a defined length, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance. The hydrophilic nature of the PEG chain also enhances the solubility of the resulting conjugate in aqueous environments. broadpharm.combroadpharm.com

Scope and Research Trajectories of Brominated Carboxylic Acid Functionalized Poly(ethylene glycol) Oligomers

The research trajectory for brominated carboxylic acid functionalized PEG oligomers like this compound is expanding into several exciting areas. In the field of proteomics, these linkers can be used to create sophisticated probes for identifying and studying protein-protein interactions. One protein can be attached to the bromo-end, and another to the carboxyl-end, allowing for the investigation of their proximity and interaction within a cellular context.

Furthermore, the development of PROTACs (Proteolysis Targeting Chimeras) represents a significant area of application. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A linker like this compound could potentially be used in the synthesis of PROTACs, connecting a target-binding moiety to an E3 ligase-binding moiety. targetmol.com

In materials science, the ability to functionalize surfaces with these linkers opens up possibilities for creating biosensors with high specificity and sensitivity. For instance, antibodies or enzymes could be immobilized on a surface via the linker, allowing for the detection of specific analytes. The precise control over the orientation and density of the immobilized biomolecules, afforded by these linkers, is key to the performance of such devices.

Structure

2D Structure

Properties

Molecular Formula |

C24H47BrO13 |

|---|---|

Molecular Weight |

623.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C24H47BrO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23H2,(H,26,27) |

InChI Key |

CONMQYJIZZDAOB-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Br Peg11 Ch2cooh

Reactivity of the Carboxylic Acid Terminus in Amidation and Esterification Processes

The carboxylic acid group (-COOH) is the second reactive handle on the Br-PEG11-CH2COOH molecule. It is a versatile functional group that readily participates in condensation reactions to form amide and ester linkages, which are crucial for attaching the PEG linker to proteins, peptides, or other amine- or alcohol-containing molecules. broadpharm.comnih.gov

The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally slow and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid for efficient reaction under mild conditions. encapsula.com

Carbodiimide-Mediated Coupling: Carbodiimides are "zero-length" crosslinkers that facilitate the formation of an amide bond without becoming part of the final structure. thermofisher.comencapsula.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide (B86325), EDC is widely used in biological applications. encapsula.comacs.org It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. encapsula.comthermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, yielding the desired amide and a soluble urea (B33335) byproduct. thermofisher.com A major challenge is the instability of the O-acylisourea intermediate in aqueous solutions, where it can hydrolyze back to the carboxylic acid. encapsula.comthermofisher.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC functions via the same mechanism as EDC but is soluble in organic solvents. thermofisher.com Its byproduct, dicyclohexylurea (DCU), is insoluble in most common organic solvents, which can complicate product purification.

HATU-Mediated Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent. broadpharm.comcommonorganicchemistry.com It is often used with a non-nucleophilic base like diisopropylethylamine (DIEA). HATU reacts with the carboxylic acid to form an activated HOBt ester, which then rapidly reacts with an amine to form the amide bond with high efficiency and minimal side reactions.

Table 3: Comparison of Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Solvent | Byproduct | Key Features |

|---|---|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Aqueous/Organic | Soluble Urea | Water-soluble, ideal for bioconjugation. encapsula.com |

| DCC | N,N'-dicyclohexylcarbodiimide | Organic | Insoluble Urea | High reactivity in organic synthesis; purification can be difficult. thermofisher.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Organic (e.g., DMF, DMA) | Soluble | Very fast and efficient, low racemization, often used for difficult couplings. commonorganicchemistry.com |

The carboxylic acid terminus of this compound can also be converted into an ester. This is typically achieved through reaction with an alcohol.

Esterification:

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). The reaction is reversible, and water must be removed to drive the equilibrium towards the ester product.

Activation-Based Esterification: Similar to amide bond formation, the carboxylic acid can first be activated using reagents like DCC or EDC in the presence of an alcohol and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method proceeds under milder conditions than Fischer esterification.

Transesterification: While not a direct reaction of the carboxylic acid, if an ester of the PEG derivative were formed (e.g., Br-PEG11-CH2COOCH₃), it could undergo transesterification. This process involves the exchange of the alkoxy group of the ester with another alcohol, typically catalyzed by an acid or a base. This pathway offers another route to modify the terminus of the PEG chain.

Role of Activating Agents and Reaction Conditions on Carboxylic Acid Reactivity

The carboxylic acid moiety of this compound is a versatile functional group, but its direct reaction with nucleophiles, such as amines to form amides, is often inefficient due to the formation of a stable carboxylate salt. fishersci.co.uk To enhance its electrophilicity and facilitate reactions like esterification or amidation, the carboxylic acid must be activated. The choice of activating agent and reaction conditions is critical to ensure high yields and chemoselectivity, particularly to avoid unintended reactions at the bromide terminus.

Common strategies for activating the carboxylic acid group involve its conversion into a more reactive intermediate. These methods can be broadly categorized as follows:

Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to a highly reactive acyl chloride. fishersci.co.uk This intermediate readily reacts with a wide range of nucleophiles. However, these reagents are harsh and can potentially lead to side reactions involving the PEG chain or the bromide if not used under carefully controlled, anhydrous conditions.

Carbodiimide-Mediated Coupling: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. fishersci.co.ukgrowingscience.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by an amine. To suppress side reactions and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to form a more stable active ester intermediate. fishersci.co.uk

Uronium/Phosphonium-Based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate active esters. fishersci.co.ukgrowingscience.com These reactions are typically fast and proceed under mild conditions, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com The choice of base is crucial to deprotonate the carboxylic acid, facilitating its reaction with the coupling agent, without promoting nucleophilic substitution at the bromide terminus. growingscience.com

Boron-Based Reagents: Boron-based reagents, such as those derived from 2,2,2-trifluoroethanol (B45653) (B(OCH₂CF₃)₃), have emerged as effective promoters for direct amidation. acs.org These reagents can be used with equimolar amounts of the carboxylic acid and amine, often under relatively mild conditions. acs.org

The selection of the appropriate activating agent and reaction conditions depends on the specific nucleophile being used and the desired final product. For instance, in the presence of a sensitive substrate, milder coupling reagents like HATU or EDC/NHS are generally preferred over the more aggressive thionyl chloride. The solvent also plays a a significant role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed for these transformations. fishersci.co.ukgrowingscience.com

Table 1: Representative Activating Agents for Carboxylic Acid Amidation

| Activating Agent/System | Typical Reaction Conditions | Advantages | Potential Considerations for this compound |

| SOCl₂ or (COCl)₂ | Anhydrous, often at reflux | High reactivity of acyl chloride intermediate | Harsh conditions, potential for side reactions with PEG chain or bromide |

| EDC/NHS | DCM or DMF, room temperature | Mild conditions, good yields, water-soluble byproducts (for EDC) | Requires careful control of stoichiometry to avoid side reactions |

| HATU/DIPEA | DMF or MeCN, room temperature | High efficiency, fast reaction times, low racemization for chiral substrates | Cost of reagent, requires non-nucleophilic base |

| B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Operationally simple, tolerant to air | Requires elevated temperatures, which might affect the stability of the bromide |

This table presents generalized data for carboxylic acid activation and does not represent experimentally verified results for this compound.

Orthogonal Reactivity of Bromide and Carboxylic Acid Functional Groups in Multi-Step Synthesis

The presence of two chemically distinct functional groups in this compound allows for orthogonal synthesis, where one group can be selectively reacted while the other remains intact for a subsequent transformation. nih.gov This capability is highly valuable for the construction of complex molecular architectures, such as antibody-drug conjugates or functionalized surfaces. jenkemusa.com

The bromide group is susceptible to nucleophilic substitution (Sₙ2) reactions, particularly with soft nucleophiles like thiols. precisepeg.com In contrast, the carboxylic acid, especially after activation, is an electrophilic center that reacts with nucleophiles like amines. The disparate reactivity of these two groups forms the basis of their orthogonal chemistry.

A typical synthetic strategy might involve the following steps:

Reaction at the Carboxylic Acid Terminus: The carboxylic acid can be coupled with an amine-containing molecule using standard peptide coupling chemistry (e.g., HATU/DIPEA). growingscience.com Under these conditions, the primary bromide is generally unreactive towards the amine, especially if a hindered non-nucleophilic base like DIPEA is used. This step would result in the formation of an amide bond while preserving the bromide for further functionalization.

Reaction at the Bromide Terminus: The resulting PEGylated molecule, now bearing a terminal bromide, can be reacted with a nucleophile such as a thiol. This Sₙ2 reaction leads to the formation of a stable thioether linkage. The amide bond formed in the first step is stable under these conditions.

Alternatively, the order of reactions can be reversed. The bromide can first be displaced by a suitable nucleophile, followed by the activation and reaction of the carboxylic acid. The choice of the synthetic route will depend on the stability of the respective substrates and intermediates to the reaction conditions employed in each step.

The PEG linker itself can influence the reactivity of the terminal groups. Its flexibility can facilitate intramolecular reactions under certain conditions, although for a PEG11 linker, this is less likely to be a significant competing pathway in intermolecular reactions. The hydrophilic nature of the PEG chain can also be advantageous, particularly for reactions in aqueous or mixed-solvent systems. jenkemusa.com

Theoretical and Computational Studies on Chemical Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could be employed to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can help to elucidate the mechanisms of reactions at both the carboxylic acid and bromide termini. For example, it could be used to compare the activation barriers for different coupling agents in the amidation of the carboxylic acid.

Predict Chemoselectivity: DFT can help predict whether a given reagent will preferentially react with the carboxylic acid or the bromide. By comparing the activation energies for competing reaction pathways, one can anticipate the major product.

Investigate the Role of the PEG Linker: Computational modeling can shed light on how the PEG chain influences the geometry and electronic properties of the reactive end groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. organic-chemistry.orgmdpi.com

HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile.

LUMO: The LUMO is the lowest energy unoccupied orbital and is associated with the molecule's ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. organic-chemistry.org A smaller HOMO-LUMO gap generally suggests higher reactivity. organic-chemistry.org

For this compound, the HOMO is likely to have significant contributions from the non-bonding electrons of the oxygen atoms in the carboxylic acid and the PEG chain, as well as the lone pairs on the bromine atom. The LUMO is expected to be localized on the antibonding orbitals of the carbonyl group (π* C=O) and the carbon-bromine bond (σ* C-Br).

Nucleophilic attack on the activated carboxylic acid would involve the interaction of the nucleophile's HOMO with the LUMO of the activated acid. Nucleophilic attack on the bromide would involve the interaction of the nucleophile's HOMO with the σ* C-Br orbital.

Other reactivity descriptors that can be derived from computational calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. fishersci.co.uk For this compound, the MEP would show a negative potential around the carboxylic acid oxygens and a positive potential around the carbonyl carbon and the carbon attached to the bromine.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

Table 2: Conceptual HOMO-LUMO Contributions and Reactivity Implications for this compound

| Molecular Orbital | Likely Primary Atomic Contributions | Implied Reactivity |

| HOMO | Oxygen lone pairs (carboxylic acid and PEG), Bromine lone pairs | Nucleophilic character, site of oxidation |

| LUMO | π* orbital of the carbonyl group, σ* orbital of the C-Br bond | Electrophilic centers for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of overall molecular reactivity |

This table is a conceptual representation based on general chemical principles and not on specific computational results for this compound.

Computational modeling can provide detailed insights into the structures and energies of transient species like reaction intermediates and transition states.

Reaction Intermediates: For the amidation of the carboxylic acid using a carbodiimide, DFT could be used to model the structure of the O-acylisourea intermediate and any subsequent active ester. For the Sₙ2 reaction at the bromide, the structure of the pentacoordinate transition state could be modeled.

Transition States: Locating the transition state on the potential energy surface is crucial for calculating the activation energy of a reaction. For example, modeling the transition state for the attack of an amine on an activated carboxylic acid would provide valuable information about the reaction kinetics.

By comparing the calculated activation energies for different possible reaction pathways, computational studies can offer predictions about reaction outcomes and help in the rational design of synthetic strategies using this compound. For instance, such studies could quantitatively assess the preference for a nucleophile to attack the activated carboxylic acid versus the bromide terminus under specific conditions.

Research Applications and Functional Paradigms of Br Peg11 Ch2cooh

Bioconjugation Methodologies Employing Br-PEG11-CH2COOH as a Heterobifunctional Linker

The distinct reactivity of its terminal functional groups makes this compound an ideal candidate for covalently linking different molecular entities. acs.org The carboxylic acid can be readily activated to form stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins. nih.govnih.gov Simultaneously, the bromo group can undergo nucleophilic substitution with thiol groups, for instance, from cysteine residues. ncku.edu.tw This dual reactivity allows for the precise and controlled conjugation of biomacromolecules. acs.org

Strategies for Covalent Attachment to Biomacromolecules (e.g., Peptides, Proteins, Nucleic Acids)

The covalent attachment of this compound to biomacromolecules is a cornerstone of its utility. The primary strategies involve the sequential or orthogonal reaction of its two distinct functional ends.

The carboxylic acid terminus is typically activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), to form a more reactive ester. This activated intermediate can then efficiently react with primary amine groups present in biomolecules like the ε-amino group of lysine residues in proteins or the N-terminus of peptides. This results in the formation of a stable amide bond.

Conversely, the bromoacetyl group at the other end of the linker is reactive towards nucleophiles, most notably the thiol group of cysteine residues. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable thioether linkage. The specificity of this reaction allows for targeted conjugation to cysteine residues, which are often less abundant on protein surfaces than lysine residues.

The flexible PEG11 spacer plays a crucial role by increasing the water solubility of the linker and the resulting conjugate, as well as providing spatial separation between the conjugated molecules, which can help to preserve their biological activity. precisepeg.com

Design and Implementation of Site-Specific Bioconjugation Protocols for Targeted Modification

Site-specific bioconjugation aims to attach a molecule of interest to a precise location on a biomacromolecule, ensuring homogeneity and preserving the biological function of the parent molecule. This compound can be instrumental in such protocols.

One powerful strategy combines site-directed mutagenesis with chemical modification. nih.govnih.govwikipedia.org By introducing a unique cysteine residue at a specific site on a protein through genetic engineering, the bromo-functional end of the linker can be directed to that precise location. pnas.org Subsequently, the carboxylic acid end can be used to attach another molecule, such as a therapeutic agent or a reporter molecule. This approach allows for the creation of well-defined bioconjugates with controlled stoichiometry and orientation.

For example, a researcher could introduce a cysteine residue into a non-essential loop of a therapeutic antibody. The antibody could then be reacted with this compound, with the bromo group forming a covalent bond with the engineered cysteine. The free carboxylic acid on the PEG linker would then be available for conjugation to a cytotoxic drug, creating a site-specific antibody-drug conjugate (ADC).

Development of Advanced Bioconjugation Linkers and Reagents Derived from this compound

The foundational structure of this compound serves as a scaffold for the synthesis of more complex and functionally diverse linkers. By chemically modifying the carboxylic acid or the bromo group, researchers can introduce a wide array of functionalities.

For instance, the carboxylic acid can be converted into an N-hydroxysuccinimide (NHS) ester, creating a more reactive amine-reactive linker. Alternatively, it could be coupled to other molecules bearing amine groups to generate new heterobifunctional reagents. The bromo group can also be substituted with other functionalities. For example, reaction with sodium azide (B81097) can convert the bromo group to an azide, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net These reactions are highly efficient and orthogonal to most biological functional groups, offering another layer of specificity in bioconjugation.

| Original Functional Group | Modified Functional Group | Potential Application |

| Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) | Enhanced reactivity towards primary amines |

| Carboxylic Acid (-COOH) | Amide-linked Fluorophore | Fluorescent labeling of biomolecules |

| Bromo Group (-Br) | Azide (-N3) | Participation in "click chemistry" reactions |

| Bromo Group (-Br) | Thiol (-SH) | Reversible disulfide bond formation |

Applications in Proteomics Research and Targeted Degradation Chimeras (PROTACs)

In proteomics, heterobifunctional linkers like this compound are valuable tools for cross-linking studies to investigate protein-protein interactions. nih.gov By linking two interacting proteins, researchers can use techniques like mass spectrometry to identify the interaction partners and map the interaction interfaces.

A particularly impactful application of this compound and similar PEG-based linkers is in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). precisepeg.comnih.govjenkemusa.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. arxiv.org This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The linker in a PROTAC, for which this compound can serve as a key building block, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The PEG11 chain of this compound provides the necessary length and flexibility to span the distance between the two proteins and can also enhance the solubility and cell permeability of the PROTAC molecule. jenkemusa.com Researchers can synthesize libraries of PROTACs with varying linker lengths, including those based on the PEG11 unit, to optimize degradation efficiency. nih.gov

Integration of this compound in Polymer and Material Science Research

The utility of this compound extends beyond the realm of biological macromolecules into the functionalization of synthetic materials.

Functionalization of Polymeric Architectures and Surfaces for Enhanced Performance

The ability to covalently attach this compound to surfaces and polymeric structures opens up avenues for creating materials with tailored properties. The carboxylic acid can be used to anchor the linker to surfaces functionalized with amine groups, while the bromo group remains available for further modification.

A key application is in the PEGylation of surfaces to reduce non-specific protein adsorption, a phenomenon known as biofouling. nih.gov By creating a dense layer of PEG chains on a surface, for instance, on a biosensor chip or a medical implant, a hydration layer is formed that sterically hinders the approach and adsorption of proteins. acs.orgnih.govresearchgate.net This is crucial for improving the signal-to-noise ratio in diagnostic assays and for enhancing the biocompatibility of medical devices. acs.orgnih.gov

In the context of drug delivery, this compound can be used to functionalize nanoparticles or liposomes. The PEG linker can serve to attach targeting ligands to the surface of the nanocarrier via its bromo-terminus, while the PEG chain itself provides a "stealth" effect, reducing clearance by the immune system and prolonging circulation time. rsc.org

| Application Area | Functionalization Goal | Resulting Benefit |

| Biosensors | Surface PEGylation | Reduced non-specific binding, improved sensitivity acs.orgnih.gov |

| Medical Implants | Creation of a biocompatible coating | Minimized biofouling and immune response |

| Nanoparticle Drug Delivery | Attachment of targeting ligands and stealth coating | Enhanced circulation time and targeted delivery rsc.org |

Engineering of Poly(ethylene glycol)-Grafted Nanomaterials and Substrates for Surface Control

The heterobifunctional nature of this compound, featuring a terminal bromide and a carboxylic acid, makes it a valuable reagent for the surface modification of nanomaterials and substrates. The carboxylic acid group serves as a versatile anchor for covalent attachment to surfaces, while the bromo-terminated poly(ethylene glycol) (PEG) chain extends into the surrounding medium, imparting specific physicochemical properties. This surface grafting strategy is widely employed to control interfacial properties, such as reducing non-specific protein adsorption, improving colloidal stability, and introducing further functionality.

Gold nanoparticles (AuNPs), including nanostars, are frequently functionalized using PEG linkers to enhance their stability in biological environments. cicbiomagune.es The carboxylic acid end of this compound can be activated, for instance, using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with amine groups present on a surface. Alternatively, the carboxyl group can directly coordinate with certain metal oxide surfaces. The PEG11 chain then forms a hydrated layer that sterically hinders the approach of proteins and other biomolecules, a critical requirement for in-vivo applications and biosensing to minimize the "foulant" effect. researchgate.net Studies have shown that shorter PEG chains can lead to the formation of more densely packed monolayers compared to longer chains, which is attributed to the reduced structural flexibility of the shorter chains. researchgate.net

This surface engineering is not limited to nanoparticles. Flat substrates, such as gold or silicon nitride, are often coated with PEG layers to create bio-inert surfaces for applications like biosensors and medical implants. researchgate.net The use of molecules like this compound allows for precise control over the surface chemistry. For example, poly(D,L-lactide-co-glycolic acid) (PLGA) nanoparticles have been functionalized with carboxylic acid-terminated PEG (PLGA-PEG-COOH) to modulate their surface properties and drug loading capacities. mdpi-res.com The terminal bromide on the grafted PEG chain remains available for subsequent chemical reactions, such as atom transfer radical polymerization (ATRP) to grow polymer brushes from the surface or for the attachment of targeting ligands via nucleophilic substitution.

| Substrate/Nanomaterial | Functionalization Goal | Role of Carboxylic Acid Group | Role of PEG11 Chain | Reference |

| Gold Nanostars | Enhance stability in physiological environments | Anchoring to the nanoparticle surface | Provides a hydrophilic, protein-repellent layer | cicbiomagune.es |

| Silicon Nitride Substrates | Minimize non-specific protein adsorption | Covalent attachment to aminated surfaces | Forms a tightly packed, bio-inert monolayer | researchgate.net |

| PLGA Nanoparticles | Modulate surface properties and drug loading | Covalent linkage to the PLGA polymer | Influences particle-drug interactions and hydrophilicity | mdpi-res.com |

Synthesis of Poly(ethylene glycol)-Based Copolymers and Block Copolymers via this compound Derivatization

This compound is a key building block in the synthesis of advanced copolymers, particularly amphiphilic block copolymers. Its bifunctional structure allows it to act as an initiator for polymerization on one end (the bromide) and a point of conjugation on the other (the carboxylic acid).

A primary application of the bromo-terminus is to initiate Atom Transfer Radical Polymerization (ATRP). This technique allows for the controlled growth of a wide variety of polymer blocks from the PEG chain. For instance, the bromide can initiate the polymerization of hydrophobic monomers like methyl methacrylate (B99206) (MMA), styrene, or various acrylates to create A-B diblock copolymers (PEG-b-P(hydrophobic block)) or, if derived from a difunctional initiator, A-B-A triblock copolymers. The resulting amphiphilic block copolymers are of immense interest as they can self-assemble in aqueous solutions to form structures like micelles and polymersomes.

The carboxylic acid terminus provides another handle for polymer synthesis, typically through condensation reactions. It can be reacted with hydroxyl- or amine-terminated polymers to form ester or amide linkages, respectively. For example, it can be coupled with a hydrophobic polymer block like poly(lactic acid) (PLA) or poly(caprolactone) (PCL) that has a terminal hydroxyl group, resulting in a PEG-b-PCL or PEG-b-PLA diblock copolymer. Research has demonstrated the synthesis of ABA triblock copolymers where the carboxylic acid group of a PEG derivative is used in coupling reactions. doi.org

The combination of these two functionalities in one molecule enables the synthesis of complex polymer architectures. For example, the carboxylic acid can be used to anchor the molecule to a larger structure, and the bromide can then be used to initiate the growth of a polymer chain from that structure. This versatility makes this compound and similar structures fundamental components in the toolbox of polymer chemists for designing materials with tailored properties for applications ranging from drug delivery to nanotechnology. doi.orgrsc.org

Fabrication of Functional Hydrogels with Carboxylic Acid Modified Poly(ethylene glycol)

Carboxylic acid-modified PEGs, including structures analogous to this compound, are integral to the formation of functional hydrogels for biomedical applications. Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water while maintaining their structure. The carboxylic acid groups (–COOH) are particularly useful as they can participate in both covalent and non-covalent cross-linking reactions and can impart environmental sensitivity to the hydrogel.

The –COOH groups can be activated (e.g., using EDC/NHS chemistry) to form covalent amide bonds with amine-functionalized cross-linkers or polymers, leading to the formation of a stable, chemically cross-linked hydrogel network. Alternatively, the bromide end of this compound can be converted to other functional groups (e.g., an azide or an acrylate) to participate in click chemistry or free-radical polymerization, respectively, to form the gel network.

Furthermore, the carboxylic acid functionality is key to creating "smart" hydrogels that respond to changes in pH. researchgate.net At pH values below its pKa, the –COOH group is protonated and relatively hydrophobic. Above the pKa, it deprotonates to the carboxylate anion (–COO⁻), becoming highly hydrophilic and introducing electrostatic repulsion between chains. This change can cause the hydrogel to swell or shrink in response to ambient pH, a property that can be exploited for controlled drug release. researchgate.net For example, a drug can be loaded into the hydrogel at a low pH and released when the hydrogel swells at a higher physiological pH.

Carboxylic acid groups can also form non-covalent cross-links through ionic interactions with divalent cations like calcium (Ca²⁺). researchgate.net This interaction can be used to create physically cross-linked hydrogels that may exhibit self-healing properties, where broken ionic bonds can reform under appropriate conditions. researchgate.net

| Cross-linking Method | Role of Carboxylic Acid Group | Resulting Hydrogel Property | Potential Application | Reference |

| Covalent (Amide Bond) | Reacts with amine cross-linkers after activation | Stable, chemically robust network | Long-term implants, tissue engineering scaffolds | researchgate.net |

| pH-Responsive (Ionic) | Protonation/deprotonation alters hydrophilicity and charge | pH-sensitive swelling/shrinking | pH-triggered drug delivery | researchgate.netresearchgate.net |

| Ionic (Divalent Cations) | Forms ionic bridges with cations like Ca²⁺ | Physically cross-linked, self-healing network | Injectable hydrogels, dynamic matrices | researchgate.net |

Role of this compound in Supramolecular Chemistry and Self-Assembly

The defined amphiphilic character of molecules derived from this compound makes them exemplary components in the study and application of supramolecular chemistry. By attaching a hydrophobic moiety to either the bromo or the carboxylic acid end, a classic amphiphile is created. The PEG11 segment serves as the hydrophilic head, while the attached group acts as the hydrophobic tail. In aqueous environments, these molecules spontaneously organize into larger, ordered structures to minimize the unfavorable interaction between the hydrophobic parts and water, a process known as self-assembly.

Influence of Poly(ethylene glycol) Chain Length (PEG11) on Self-Assembly Behavior of Conjugates

The length of the PEG chain is a critical parameter that dictates the self-assembly behavior of amphiphilic conjugates. The PEG11 unit, with its intermediate length, offers a specific balance between the hydrophilic and hydrophobic portions of the molecule, known as the hydrophilic-lipophilic balance (HLB). This balance directly influences the geometry of the resulting self-assembled structures.

Morphology of Assemblies: The relative volume occupied by the hydrophilic PEG block versus the hydrophobic block determines the preferred curvature of the interface and thus the morphology of the aggregate. For instance, a larger hydrophilic block (longer PEG chain) often favors the formation of spherical micelles. As the relative size of the hydrophobic block increases (or the PEG chain shortens), the preferred morphology can transition to worm-like (cylindrical) micelles, vesicles (polymersomes), or even lamellar phases. nih.govsemanticscholar.org

Construction of Poly(ethylene glycol)-Mediated Structured Assemblies and Nanostructures

The self-assembly of this compound-derived amphiphiles is a powerful bottom-up approach for constructing a variety of well-defined nanostructures. The process is typically initiated by dissolving the polymer in a good organic solvent and then introducing water, a selective solvent for the PEG block, which triggers the assembly. This is often referred to as the solvent-switch or nanoprecipitation method. rsc.org

Commonly formed structures include:

Micelles: These are core-shell structures with a hydrophobic core, capable of encapsulating hydrophobic drugs, and a hydrophilic PEG corona that provides stability and a biological shield. Spherical and worm-like (or filamentous) micelles have been observed. rsc.org

Polymersomes (Vesicles): These are hollow spheres with an aqueous core enclosed by a membrane made of the amphiphilic block copolymer. They can encapsulate both hydrophilic drugs (in the core) and hydrophobic drugs (within the membrane). The film rehydration method is a common technique for producing polymersomes, where a thin film of the copolymer is hydrated with an aqueous solution to form vesicles. rsc.orgsemanticscholar.org

Hybrid Vesicles: Block copolymers derived from PEG can be co-assembled with lipids like POPC or DPPC to form hybrid vesicles. semanticscholar.org This approach combines the robustness of polymers with the biomimetic nature of lipids. The PEG chains on the surface provide steric stabilization.

The terminal bromide and carboxylic acid groups of the original this compound linker can be preserved or modified to bestow additional functionality onto the surface of these nanostructures. For example, a targeting ligand could be attached to the carboxylic acid group on the outer surface of a polymersome to direct it to specific cells or tissues.

Applications in Chemical Biology Research

The unique properties of this compound make it a valuable tool in chemical biology for probing and manipulating biological systems. Its ability to link different molecular entities while providing the benefits of PEGylation is key to its utility.

A significant application is in the construction of bioconjugates, such as enzyme-PEG-cofactor complexes. For example, carboxylic acid-modified PEG has been used to link the cofactor NAD⁺ to enzymes. researchgate.net In such a conjugate, the PEG linker acts as a flexible spacer, ensuring that the tethered cofactor can be properly positioned within the enzyme's active site for efficient catalysis. The terminal bromide could be used as a handle to attach this entire construct to a surface or another molecule. These integrated enzyme systems are foundational for developing advanced biosensors and biofuel cells. researchgate.net For instance, an enzyme electrode could be fabricated where a dehydrogenase is immobilized on a carbon nanotube surface, with the PEG-tethered NAD(P)H cofactor facilitating electron transfer to the electrode upon substrate oxidation. researchgate.net

Design of Chemical Probes and Research Tool Compounds Utilizing this compound

The unique architecture of this compound makes it an ideal scaffold for the synthesis of a variety of chemical probes and research tool compounds. The bromo and carboxylic acid termini can be selectively reacted with different functional groups on target molecules, enabling the precise assembly of bifunctional constructs.

One of the most prominent applications of such linkers is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.comglpbio.com In the design of a PROTAC, the this compound linker can be utilized to connect a ligand that binds to the POI with a ligand that engages an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). researchgate.netresearchgate.net

The synthesis of such a PROTAC would typically involve a two-step process. First, the carboxylic acid end of the this compound linker could be coupled to an amine-containing E3 ligase ligand, such as a derivative of thalidomide (B1683933) for CRBN, via an amide bond formation. Subsequently, the bromo-terminated end of the resulting conjugate can be reacted with a nucleophilic group (e.g., a phenol (B47542) or thiol) on the POI-binding ligand. The flexible 11-unit PEG chain provides the necessary spatial separation and orientation for the two ligands to simultaneously bind their respective proteins, facilitating the formation of a productive ternary complex. medchemexpress.com

Beyond PROTACs, PEG11 linkers have been employed in the creation of other valuable research tools. For instance, a PEG11 linker has been used to conjugate the small molecule inhibitor JQ1 to biotin (B1667282), creating a chemical probe for studying bromodomain-containing proteins. rupress.org In another example, a bivalent macrocyclic peptide agonist for the MET receptor, aMD5-PEG11, was synthesized to investigate cellular signaling pathways. nih.gov Furthermore, PEG11 linkers have been instrumental in the development of fluorogenic probes for imaging plasma membrane proteins, such as the CoA-PEG11-NR probe for labeling SNAP-tagged insulin (B600854) receptors. nih.gov These examples underscore the versatility of the PEG11 linker in constructing a diverse array of chemical probes for biological research.

Table 1: Examples of Research Tools Utilizing a PEG11 Linker

| Research Tool | Linker Type | Conjugated Moieties | Research Application |

| PROTAC | Heterobifunctional PEG11 | POI Ligand and E3 Ligase Ligand | Targeted protein degradation |

| JQ1-Biotin Probe | Biotin-PEG11-amine | JQ1 and Biotin | Study of bromodomain-containing proteins |

| aMD5-PEG11 | PEG11 | Two macrocyclic peptides | MET receptor agonist for signaling studies |

| CoA-PEG11-NR | CoA-PEG11-Nile Red | Coenzyme A and Nile Red | Fluorogenic probe for SNAP-tagged proteins |

Exploration of Molecular Interactions Modulated by Poly(ethylene glycol) Conjugation

The conjugation of molecules with a poly(ethylene glycol) linker, such as the 11-unit chain in this compound, can significantly modulate their molecular interactions. The physicochemical properties of the PEG chain—its hydrophilicity, flexibility, and excluded volume—play a crucial role in influencing the binding affinity, kinetics, and specificity of the conjugated moieties.

In the context of PROTACs, the PEG linker is not merely a passive spacer but an active contributor to the stability of the ternary complex. nih.gov The flexible nature of the PEG chain allows for conformational adjustments that can optimize the protein-protein interface between the POI and the E3 ligase, thereby enhancing the efficiency of ubiquitination. medchemexpress.com The length of the linker is a critical parameter; a linker that is too short may lead to steric clashes, while a linker that is too long might not effectively bring the two proteins into proximity. medchemexpress.com The 11-unit length of the PEG chain in this compound often provides an optimal distance for many target-E3 ligase pairs.

Moreover, the hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule, which are crucial for its biological activity. By shielding hydrophobic regions of the conjugated ligands, the PEG chain can prevent non-specific binding and aggregation, leading to improved pharmacokinetic properties.

The influence of PEG linker length on molecular interactions has been demonstrated in various experimental systems. For example, in the development of an OmpG nanopore sensor, the length of the PEG linker (with variations including PEG11) attached to a biotin ligand was shown to tune the sensitivity and selectivity of the sensor for its target protein, streptavidin. Specifically, a longer PEG linker provided greater flexibility, allowing the sensor to better accommodate the binding of the large streptavidin protein without compromising the gating function of the nanopore.

Furthermore, in studies of the insulin receptor, the length of a PEG linker attached to a fluorescent probe was used as a molecular ruler to measure the distance between the probe's attachment site on the receptor and the cell membrane. nih.gov This highlights how the defined length of the PEG11 chain can be exploited to probe spatial relationships in biological systems.

Table 2: Influence of PEG11 Linker on Molecular Interactions

| System | Effect of PEG11 Conjugation | Research Finding |

| PROTAC Ternary Complex | Facilitates optimal protein-protein interactions | The flexible PEG chain allows for conformational adjustments, enhancing the stability and efficiency of the ternary complex. |

| OmpG Nanopore Sensor | Modulates sensor sensitivity and dynamics | The PEG11 linker provides sufficient flexibility for the sensor to bind its target without impeding its function. |

| Insulin Receptor Probe | Acts as a molecular ruler | The defined length of the PEG11 linker enables the measurement of intramolecular distances. nih.gov |

Analytical and Characterization Methodologies for Br Peg11 Ch2cooh and Its Conjugates

Computational and Quantum Chemical Analysis for Predicting and Confirming Molecular Properties and Reactivity

Computational and quantum chemical analyses are indispensable tools for the in-silico prediction and subsequent experimental confirmation of the molecular properties and reactivity of complex molecules like Br-PEG11-CH2COOH. These theoretical methods provide profound insights into the molecule's conformational landscape, electronic structure, and reactivity, which are critical for understanding its behavior in biological and chemical systems. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are paramount in elucidating the structure-activity relationships of such PEGylated compounds.

Molecular dynamics simulations, for instance, are frequently employed to explore the conformational flexibility of the polyethylene (B3416737) glycol (PEG) chain. nih.govresearchgate.net For a molecule like this compound, MD simulations can predict the distribution of conformers in different solvent environments, which in turn influences the molecule's hydrodynamic radius and its interactions with other molecules. researchgate.netnih.gov All-atom and coarse-grained force fields have been developed to accurately model PEG chains, revealing that they often adopt a folded structure rather than a fully extended one in aqueous solutions. nih.gov This has significant implications for the steric shielding effects often attributed to PEGylation. nih.gov

Quantum chemical calculations, particularly those based on DFT, are used to investigate the electronic properties and reactivity of the terminal functional groups—the bromoalkyl group and the carboxylic acid group. osti.govfrontiersin.org These calculations can provide valuable data on bond lengths, bond angles, dihedral angles, and partial atomic charges, which are fundamental to understanding the molecule's intrinsic reactivity. frontiersin.org For the carboxylic acid moiety, DFT methods are used to predict its pKa value, a critical parameter for its behavior in physiological environments. osti.govosti.govacs.org The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like M06-2X in combination with a 6-31+G(d,p) basis set and a suitable solvent model like SMD showing good correlation with experimental values for carboxylic acids. osti.govacs.org

The reactivity of the bromoalkyl terminus can also be assessed through computational means. Calculation of the lowest unoccupied molecular orbital (LUMO) can indicate the susceptibility of the C-Br bond to nucleophilic attack, a key reaction for conjugation purposes. Furthermore, the partial atomic charges on the carbon and bromine atoms, often calculated using methods like Mulliken population analysis, provide a quantitative measure of the bond's polarity and, by extension, its reactivity. researchgate.netresearchgate.net

The interplay between the two terminal groups and the PEG linker is another area where computational analysis offers unique insights. The electronic effects of the electron-withdrawing carboxylic acid group and the bromo group can influence the charge distribution along the PEG chain, which may affect its solubility and interaction with biological membranes.

The following tables present hypothetical yet plausible data derived from computational models of this compound, based on typical values reported for similar structures in the literature.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Functional Group | Predicted Value |

| Bond Length (Å) | C-Br | 1.96 |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C-O (ether) | 1.43 | |

| C-C (PEG backbone) | 1.53 | |

| Bond Angle (°) | C-C-Br | 111.5 |

| O=C-O (carboxyl) | 124.0 | |

| C-O-H (carboxyl) | 107.5 | |

| C-O-C (ether) | 112.0 | |

| Dihedral Angle (°) | O=C-O-H (carboxyl) | ~0 (syn conformation) |

| C-O-C-C (PEG backbone) | ~180 (trans), ~±60 (gauche) |

This interactive table allows for the sorting of data by parameter, functional group, and predicted value.

Table 2: Predicted Mulliken Partial Atomic Charges of Key Atoms in this compound

| Atom | Functional Group | Predicted Partial Charge (a.u.) |

| Br | Bromoalkyl | -0.18 |

| C (attached to Br) | Bromoalkyl | +0.05 |

| O (carbonyl) | Carboxylic Acid | -0.55 |

| O (hydroxyl) | Carboxylic Acid | -0.65 |

| H (hydroxyl) | Carboxylic Acid | +0.45 |

| O (ether) | PEG Chain | -0.40 |

This interactive table displays the predicted partial charges on key atoms within the molecule's functional groups.

Table 3: Predicted Reactivity Indices for this compound

| Index | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability and site of nucleophilic attack |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| pKa (predicted) | 4.2 | Acidity of the carboxylic acid group in aqueous solution |

This interactive table summarizes key predicted reactivity indices that govern the chemical behavior of the molecule.

Future Research Directions and Emerging Trends for Br Peg11 Ch2cooh

Development of Novel and Sustainable Synthetic Pathways for Precision Poly(ethylene glycol) Architectures

The production of PEG derivatives with a precise number of repeating units, known as monodisperse or uniform PEGs, is a significant area of research. Conventional polymerization methods often result in a mixture of molecules with varying chain lengths (polydispersity), which can complicate purification and lead to inconsistencies in final applications. acs.orgacs.org Overcoming this challenge is crucial for enhancing the efficacy and reproducibility of PEGylated drugs and materials. acs.org

Future research will focus on refining and scaling up novel synthetic strategies that offer high purity and yield. Key emerging trends include:

Iterative Step-by-Step Synthesis: Methods involving the controlled, sequential addition of ethylene (B1197577) glycol units are being developed. These approaches, which include unidirectional and bidirectional coupling, allow for the construction of uniform PEGs but often require multiple purification steps. acs.org Innovations are aimed at minimizing these steps to reduce cost and time. acs.org

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthesis. This includes the use of PEG itself as a biodegradable and non-toxic reaction solvent. researchgate.netresearchgate.net Enzymatic catalysis, for instance, offers a highly specific and sustainable method for creating multifunctional PEGs under mild conditions. researchgate.net

Macrocyclic-Based Strategies: A novel approach involves the creation of macrocyclic sulfate (B86663) precursors from uniform PEGs. These precursors can then be opened through nucleophilic attack to yield monofunctionalized PEGs with high purity, minimizing the formation of bifunctional side products. acs.org

Table 1: Comparison of Synthetic Approaches for Precision PEGs

| Synthetic Strategy | Description | Advantages | Challenges |

| Iterative Coupling | Stepwise addition of protected ethylene glycol monomers to a growing chain. acs.org | High control over chain length and monodispersity. acs.org | Requires multiple protection/deprotection and purification steps; can be time-consuming and costly. acs.orgacs.org |

| Enzymatic Catalysis | Use of enzymes like lipase (B570770) to catalyze polymerization and functionalization. researchgate.net | High specificity, mild reaction conditions, environmentally friendly ("green chemistry"). researchgate.net | The full potential and range of applicable reactions are still being explored. researchgate.net |

| Macrocyclic Precursors | Formation of a macrocyclic sulfate from a uniform PEG, followed by nucleophilic ring-opening. acs.org | Efficient monofunctionalization, minimizes bis-functionalized byproducts. acs.org | Intermediates often require purification by flash chromatography. acs.org |

Exploration of New Reactivity Profiles and Catalytic Systems for Brominated Poly(ethylene glycol) Carboxylic Acids

The dual functionality of Br-PEG11-CH2COOH is central to its utility. The bromide (Br) group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid (-COOH) is amenable to forming stable amide bonds. cd-bioparticles.netcd-bioparticles.netbroadpharm.commedkoo.com

Future work in this area will likely explore:

Novel Nucleophilic Reactions: While reactions with thiols (to form sulfide (B99878) bonds) are common, research is expanding to other nucleophiles to broaden the scope of possible conjugations. precisepeg.comaxispharm.com The use of PEG-400 as a green reaction medium has been shown to efficiently promote nucleophilic substitution with sodium azide (B81097), indicating potential for other similar reactions. researchgate.net

Advanced Catalytic Systems: The development of more efficient and milder catalysts for amide bond formation is ongoing. Beyond traditional activators like EDC and DCC, newer reagents are being explored to improve reaction kinetics and yields, especially when dealing with sensitive biomolecules. broadpharm.com

Orthogonal Chemistry: Designing reaction conditions that allow for the selective reaction of one functional group while the other remains inert is a key goal. This allows for multi-step, one-pot syntheses, streamlining the creation of complex molecular architectures.

Table 2: Reactivity Profile of Br-PEG-CH2COOH

| Functional Group | Reaction Type | Common Reagents | Resulting Linkage |

| Bromide (-Br) | Nucleophilic Substitution | Thiols (R-SH) precisepeg.comaxispharm.com | Sulfide (Thioether) Bond |

| Bromide (-Br) | Nucleophilic Substitution | Sodium Azide (NaN₃) researchgate.net | Azide Group |

| Carboxylic Acid (-COOH) | Amide Coupling | Primary Amines (R-NH₂) with activators (EDC, DCC, HATU) cd-bioparticles.netbroadpharm.com | Amide Bond |

Integration of this compound in Advanced Functional Materials and Nanotechnology

The ability of this compound to link different components makes it an ideal building block for advanced materials. Its hydrophilic PEG chain can improve the solubility and biocompatibility of materials in aqueous environments. axispharm.com

Emerging trends include:

Surface Modification: The compound can be used to PEGylate the surface of nanoparticles, a process that can improve their stability, solubility, and circulation time in biological systems. axispharm.comnih.gov This is crucial for applications in drug delivery and diagnostics. axispharm.com

Hydrogel Formation: As a heterobifunctional cross-linking agent, this compound can be used to connect polymer chains, leading to the formation of three-dimensional hydrogel networks. biochempeg.com These materials are being investigated for tissue engineering and controlled drug release.

Self-Assembling Systems: Amphiphilic block copolymers synthesized using PEG derivatives can self-assemble in solution to form micelles. researchgate.net this compound could be used to create functionalized micelles that can encapsulate hydrophobic drugs and be targeted to specific tissues. researchgate.netnih.gov

Expansion of Bioconjugation Scope for Increasingly Complex Biological Systems and Diagnostics

Bioconjugation, or PEGylation, is a primary application for this compound, enhancing the therapeutic properties of biomolecules. axispharm.comnih.gov The defined length of the PEG11 spacer allows for precise control over the distance between the conjugated moieties.

Future research is expected to focus on:

Complex Biologics: Moving beyond simple peptides and proteins, researchers are applying PEGylation to more complex systems like antibody-drug conjugates (ADCs) and oligonucleotides. acs.orgaxispharm.combiochempeg.com The linker's properties are critical for maintaining the biological activity of these complex molecules.

Targeted Drug Delivery: The carboxylic acid end can be used to attach a targeting ligand (e.g., an antibody or peptide), while the bromide end can be used to attach a therapeutic agent or a nanoparticle. This creates a targeted delivery system that can selectively accumulate at a disease site. axispharm.comaxispharm.com

Advanced Diagnostics: The linker can be used to attach fluorescent dyes or other imaging agents to biomolecules for use in diagnostic assays and in vivo imaging. axispharm.com The precise spacer length can help minimize quenching or interference between the label and the biomolecule.

Advancements in Theoretical and Computational Chemistry for Predictive Understanding of this compound Behavior and Applications

As the complexity of PEGylated systems grows, so does the need for predictive models to guide their design. Theoretical and computational chemistry are becoming indispensable tools in this field.

Key areas for future development are:

Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained MD simulations are used to study the conformation, flexibility, and interaction of PEG chains with their environment. nih.govacs.orgnih.gov These simulations can predict how PEGylation affects protein stability or how a PEGylated nanoparticle interacts with a cell membrane. nih.gov

Force Field Development: Improving the accuracy of force fields used in simulations is crucial for obtaining reliable results. Researchers are continuously refining parameters for ethylene glycol oligomers to better reproduce experimental properties like density and viscosity. nih.gov

Predictive Modeling: The ultimate goal is to use computational models to screen potential PEGylated drug candidates before synthesis, saving significant time and resources. utexas.edu These models can help determine the optimal PEG length and attachment site for a desired pharmacokinetic profile. nih.govutexas.edu

Table 3: Computational Approaches for Studying PEG Derivatives

| Modeling Technique | Focus | Key Insights |

| Atomistic Molecular Dynamics | Detailed simulation of every atom in the system. | Provides high-resolution information on conformation, hydrogen bonding, and interactions with specific molecules (e.g., amino acids). acs.orgnih.gov |

| Coarse-Grained (CG) Modeling | Groups of atoms are represented as single beads to simplify the system. | Allows for simulation of larger systems and longer timescales, suitable for studying self-assembly and nanoparticle interactions. nih.govosti.gov |

| Mechanical Property Determination | Application of computational modeling to predict physical properties. | Can determine mechanical properties like Young's modulus and shear moduli for PEG-based materials like hydrogels. utexas.edu |

Q & A

Q. How can researchers ensure ethical data reporting for this compound studies?

- Methodological Answer :

- Transparency : Disclose all synthetic modifications and characterization data in supplementary materials .

- Data integrity : Use version-controlled electronic lab notebooks (e.g., LabArchives) to prevent data manipulation .

- Plagiarism checks : Utilize software (e.g., Turnitin) to ensure originality in literature reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.